REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([CH3:10])[CH:3]=1.CS(O[CH:16]1[CH2:19][N:18]([C:20]([C:22]2[O:23][C:24]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)=[N:25][N:26]=2)=[O:21])[CH2:17]1)(=O)=O.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.C(Cl)Cl>[CH3:10][C:4]1[CH:3]=[C:2]([O:1][CH:16]2[CH2:17][N:18]([C:20]([C:22]3[O:23][C:24]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)=[N:25][N:26]=3)=[O:21])[CH2:19]2)[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CN(C1)C(=O)C=1OC(=NN1)C1=CC=CC=C1
|
Name
|
Cs2CO3
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified on two occasions by preparative HPLC (Kromasil, C8)
|
Type
|
WASH
|
Details
|
eluting with a gradient of acetonitrile
|
Type
|
ADDITION
|
Details
|
a mixture of acetic acid and water (0.2%)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The aqueous residues were extracted with DCM
|
Type
|
CUSTOM
|
Details
|
the organic solutions were evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=O)C=CC(=C1)OC1CN(C1)C(=O)C=1OC(=NN1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |